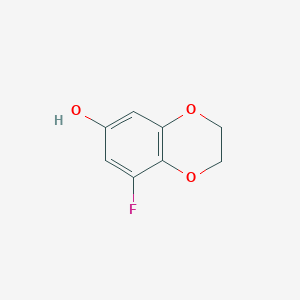
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves the chlorination of 4-(trifluoromethyl)toluene. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
化学反应分析
Types of Reactions
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Electrophilic substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Electrophilic substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of specialty polymers and materials with unique properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals such as herbicides and pesticides.
作用机制
The mechanism of action of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The chloromethyl group serves as a reactive site for substitution reactions, while the aromatic ring can participate in electrophilic substitution reactions.
相似化合物的比较
Similar Compounds
2-chloro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloromethyl group.
4-chloro-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a chloromethyl group.
2-chloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a chloromethyl group.
Uniqueness
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups on the same aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
CAS 编号 |
75462-56-5 |
|---|---|
分子式 |
C8H5Cl2F3 |
分子量 |
229 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



